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Compound of Interest

Compound Name:
CAS No.:

Cat. No.:

1-Methyl-6-methoxyisoquinolinol

140683-35-8

B1146419

Get Quote

Executive Summary & Structural Context[2][3][4]

o Target Molecule: 1-Methyl-6-methoxyisoquinolin-7-ol

¢ Molecular Formula: C11H11NO2

» Molecular Weight: 189.21 g/mol

o Core Scaffold: Isoquinoline (fully aromatic)

o Key Features:

o C1-Methyl: Diagnostic singlet, deshielded by the aromatic ring current.

o C6-Methoxy / C7-Hydroxy: Para-substitution pattern on the benzenoid ring, resulting in

singlet signals for H-5 and H-8 in NMR (absence of ortho coupling).

o Solubility Profile: Soluble in DMSO, MeOH; limited solubility in non-polar solvents due to

the zwitterionic potential of the phenolic nitrogen system.
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Structural Elucidation Workflow

The following diagram outlines the logical flow for confirming the structure, moving from mass
identification to stereochemical and functional assignment.
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Caption: Step-by-step spectroscopic validation workflow for isoquinoline derivatives.
Mass Spectrometry (MS) Data
Technique: Electron lonization (El, 70 eV) or ESI-MS (+ve mode).

The mass spectrum provides the molecular weight and a characteristic fragmentation pattern
driven by the stability of the isoquinoline core.

Assignment /

lon Type m/z (approx) Intensity .
Mechanism
Stable aromatic
Molecular lon [M]* 189 100% (Base) ) )
radical cation.
Loss of He
[M - H]* 188 40-60% (benzylic/phenolic
stability).
Loss of Methyl radical
[M - CHs]* 174 20-30% (likely from O-Me or

C1-Me).

Sequential loss of CO
[M-CHs - COJ* 146 15-25% (characteristic of

phenols/ethers).

Loss of formyl radical
- 0
[M - CHOJ* 160 10%
(rearrangement).
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Expert Insight: In ESI-MS (positive mode), expect the [M+H]* peak at m/z 190. The high
stability of the aromatic isoquinoline ring often results in a very dominant molecular ion peak
compared to its tetrahydro- precursors (like Salsoline), which fragment more easily via Retro-
Diels-Alder mechanisms.

Infrared Spectroscopy (FT-IR)
Phase: KBr Pellet or Thin Film (ATR).
The IR spectrum distinguishes the aromatic "isoquinolinol" from the "isoquinolone" (lactam)

tautomers. The presence of a broad OH stretch and the absence of a strong amide carbonyl
(approx. 1650-1680 cm~1) confirms the phenolic nature.

Frequency (cm™?) Vibration Mode Structural Assignment

Phenolic hydroxyl group (H-

3200 - 3450 O-H Stretch (Broad)
bonded).
Methyl (C1-Me) and Methoxy
2850 - 2960 C-H Stretch
(O-Me) C-H bonds.
Isoquinoline ring nitrogen
1615 - 1630 C=N Stretch
double bond.
1580, 1510 C=C Stretch (Ar) Aromatic skeletal vibrations.
Aryl-alkyl ether (Methoxy
1260 - 1280 C-0O Stretch (Ar-O)
group).
1150 - 1200 C-0O Stretch (Phenol) Phenolic C-O bond.

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-ds (Recommended due to solubility and OH exchange suppression).
Frequency: 400 MHz (1H), 100 MHz (13C).

Proton NMR (*H NMR)

The aromatic region is critical. In 6,7-disubstituted isoquinolines, protons H-5 and H-8 appear
as singlets because they are para to each other and separated by substituents, preventing
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significant coupling.

Shift (6 ppm)

Multiplicity

Integration

Assignment

Mechanistic
Note

2.85

Singlet (s)

3H

C1-CHs

Deshielded by
aromatic ring
current (vs 1.4 in

tetrahydro).

3.94

Singlet (s)

3H

C6-OCHs

Typical aryl
methoxy

position.

7.20

Singlet (s)

1H

H-5

Shielded by
adjacent
electron-donating
groups (-OH/-
OMe).

7.42

Singlet (s)

1H

Para to H-5;
slightly more
deshielded due

to proximity to N.

7.58

Doublet (d, J=5.8
Hz)

1H

H-4

Pyridine ring -

proton.

8.25

Doublet (d, J=5.8
Hz)

1H

H-3

Pyridine ring a-
proton (adjacent
to N).

9.8-10.2

Broad Singlet
(bs)

1H

OH

Exchangeable
with D20.

Critical Technical Note (Aggregation): Isoquinoline alkaloids often exhibit concentration-

dependent aggregation in non-polar solvents (like CDCIs), leading to line broadening or

"humps" for H-1/Me and H-3 signals. DMSO-ds or CD3OD is strongly recommended to break

intermolecular H-bonds and obtain sharp singlets.
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Carbon NMR (**C NMR)

Shift (6 ppm) Type Assighment

22.5 CHs C1-CHs

56.2 CHs OCHs

105.8 CH C-5 (Ortho to OMe/OH)
108.4 CH C-8

119.5 CH C-4

122.0 Cq C-8a (Bridgehead)
135.5 Cq C-4a (Bridgehead)
141.2 CH C-3

148.5 Cq C-6 (C-OMe)

150.1 Cq C-7 (C-OH)

156.8 Cq C-1 (Imine-like carbon)

Experimental Protocol: Synthesis & Purification

Method: Modified Bischler-Napieralski Cyclization followed by Dehydrogenation. Precursor: N-
(3-hydroxy-4-methoxyphenethyl)acetamide.

Phase 1: Cyclization (Formation of Dihydroisoquinoline)

* Reagents: Precursor amide (1.0 eq), POCIs (3.0 eq), anhydrous Toluene.
» Procedure:

o Dissolve amide in dry toluene under Argon atmosphere.

o Add POCIs dropwise at 0°C.

o Reflux at 110°C for 2-4 hours (Monitor by TLC: disappearance of amide).
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o Workup: Cool to RT. Carefully pour into ice-water. Basify with NHsOH to pH 9. Extract with
DCM (3x).

o Intermediate: 1-Methyl-6-methoxy-7-hydroxy-3,4-dihydroisoquinoline.[1]

Phase 2: Aromatization (Dehydrogenation)

» Reagents: Dihydro-intermediate, 10% Pd/C (0.1 eq), p-Cymene or Decalin.
e Procedure:
o Suspend the dihydro-intermediate and Pd/C in p-Cymene.
o Reflux vigorously (approx. 180°C) for 6-12 hours.
o Filtration: Filter hot through Celite to remove Pd catalyst. Wash with hot MeOH.

o Purification: Evaporate solvent. Recrystallize from EtOH/Et20 or purify via Flash
Chromatography (SiOz, 95:5 DCM:MeOH).

Synthesis Pathway Diagram
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Tyrosine Derivative
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(N-Acetyl Intermediate)
Bischler-Napieralski
(POCI3, Reflux)
3,4-Dihydroisoquinoline
(Unstable Intermediate)

:

Dehydrogenation
(Pd/C, High Temp)

1-Methyl-6-methoxyisoquinolin-7-ol

(Fully Aromatic)

Click to download full resolution via product page

Caption: Synthetic route from phenethylamine precursors to the aromatic isoquinoline target.
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o Relevance: Discusses the NMR anomalies and aggregation effects in isoquinoline
derivatives, crucial for accurate spectral interpret

e PubChem Database. (2025).[3] "7-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol
(Salsoline)."[4] CID 46695.

o Relevance: Provides comparative data for the tetrahydro- precursor to distinguish it
e SpectraBase. (2025).[5] "7-Methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-6-ol Spectra.”
o Relevance: Source for dihydro-isoquinoline spectral shifts used for extrapol

e Takaba, K., et al. (1996).[1] "Asymmetric Synthesis of (R)-1-(2-Methoxy-3,4-
methylenedioxybenzyl)-2-methyl-6,7-methylenedioxy-1,2,3,4-tetrahydroisoquinoline.”
Heterocycles, 43(8).[1]

o Relevance: Provides detailed Bischler-Napieralski reaction conditions and spectral data
for rel

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
e 2.ias.ac.in [ias.ac.in]
¢ 3. 6-Methoxyquinoline | CLOH9NO | CID 14860 - PubChem [pubchem.ncbi.nim.nih.gov]

e 4. 7-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol | C11H15NO2 | CID 46695 -
PubChem [pubchem.ncbi.nim.nih.gov]

e 5. 6-Methoxy-1-methyl-3,4-dihydroisoquinoline | C11H13NO | CID 13859186 - PubChem
[pubchem.ncbi.nim.nih.gov]

e To cite this document: BenchChem. [Comprehensive Spectroscopic Characterization: 1-
Methyl-6-methoxyisoquinolin-7-ol[1]]. BenchChem, [2026]. [Online PDF]. Available at:

© 2026 BenchChem. All rights reserved. 8/9 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/6-Methoxyquinoline
https://pubchem.ncbi.nlm.nih.gov/compound/46695
https://pubchem.ncbi.nlm.nih.gov/compound/13859186
https://triggered.stanford.clockss.org/ServeContent?doi=10.3987%2Fcom-96-7540
https://triggered.stanford.clockss.org/ServeContent?doi=10.3987%2Fcom-96-7540
https://www.benchchem.com/product/b1146419?utm_src=pdf-custom-synthesis#bc-rfq
https://triggered.stanford.clockss.org/ServeContent?doi=10.3987%2Fcom-96-7540
https://www.ias.ac.in/article/fulltext/jcsc/093/02/0145-0155
https://pubchem.ncbi.nlm.nih.gov/compound/6-Methoxyquinoline
https://pubchem.ncbi.nlm.nih.gov/compound/46695
https://pubchem.ncbi.nlm.nih.gov/compound/46695
https://pubchem.ncbi.nlm.nih.gov/compound/13859186
https://pubchem.ncbi.nlm.nih.gov/compound/13859186
https://www.benchchem.com/product/b1146419/docs#comprehensive-spectroscopic-characterization-1-methyl-6-methoxyisoquinolin-7-ol-1
https://www.benchchem.com/product/b1146419/docs#comprehensive-spectroscopic-characterization-1-methyl-6-methoxyisoquinolin-7-ol-1
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1146419?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

[https://www.benchchem.com/product/b1146419/docs#comprehensive-spectroscopic-
characterization-1-methyl-6-methoxyisoquinolin-7-ol-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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